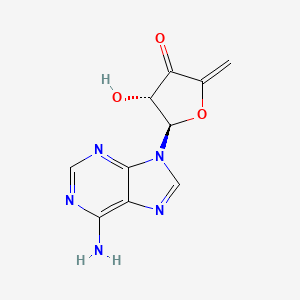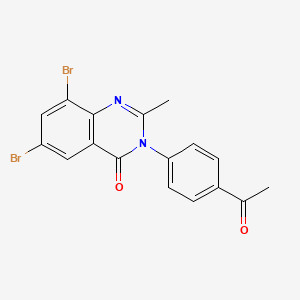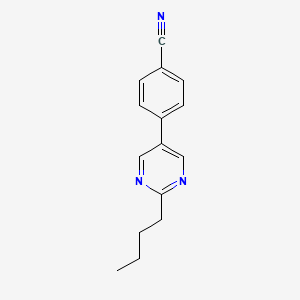
4-(2-Butylpyrimidin-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Butylpyrimidin-5-yl)benzonitrile: is a chemical compound with the molecular formula C15H15N3 It contains a benzonitrile group attached to a pyrimidine ring, which is further substituted with a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butylpyrimidin-5-yl)benzonitrile typically involves the reaction of 2-butylpyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine ring is activated by electron-withdrawing groups, facilitating the substitution of a leaving group by the benzonitrile moiety .
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of green synthesis methods. For example, the use of ionic liquids as recycling agents has been explored to minimize environmental impact and improve yield . These methods typically involve the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid, followed by dehydration to form the desired benzonitrile.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Butylpyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Butylpyrimidin-5-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Butylpyrimidin-5-yl)benzonitrile involves its interaction with molecular targets through various pathways. The nitrile group can form coordination complexes with transition metals, which are soluble in organic solvents and can be used as synthetic intermediates . Additionally, the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyrimidine ring and butyl substitution.
4-(2-Butylpyrimidin-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Butylpyrimidine: Contains the pyrimidine ring and butyl group but lacks the benzonitrile moiety.
Uniqueness
4-(2-Butylpyrimidin-5-yl)benzonitrile is unique due to its combination of a benzonitrile group with a substituted pyrimidine ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
65586-39-2 |
|---|---|
Molekularformel |
C15H15N3 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
4-(2-butylpyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-2-3-4-15-17-10-14(11-18-15)13-7-5-12(9-16)6-8-13/h5-8,10-11H,2-4H2,1H3 |
InChI-Schlüssel |
PRNPLENCAUAKHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


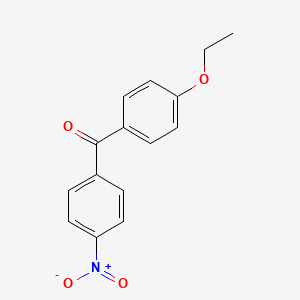
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
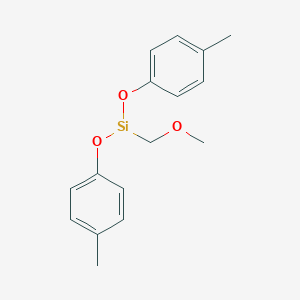
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)




![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)

